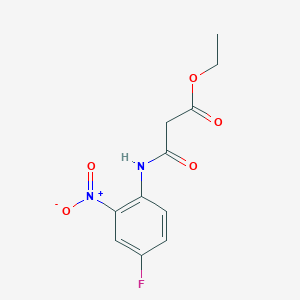

Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(4-fluoro-2-nitroanilino)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O5/c1-2-19-11(16)6-10(15)13-8-4-3-7(12)5-9(8)14(17)18/h3-5H,2,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBXMUXCNYNNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712154 | |

| Record name | Ethyl 3-(4-fluoro-2-nitroanilino)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143948-69-0 | |

| Record name | Ethyl 3-(4-fluoro-2-nitroanilino)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-fluoro-2-nitroaniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Ethyl acetoacetate+4-fluoro-2-nitroaniline→Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions.

Major Products Formed

Reduction: Ethyl 3-((4-fluoro-2-aminophenyl)amino)-3-oxopropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoic acid.

Scientific Research Applications

Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Trends and Insights

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., NO₂, F, Cl) enhance electrophilicity at the keto position, promoting nucleophilic attacks for heterocycle formation (e.g., pyrazolones, oxazoles) . Bulky substituents (e.g., 1-phenylethylamino) may sterically hinder reactions but improve lipophilicity for membrane penetration in bioactive molecules .

Biological Activity: Pyridine and quinoline derivatives (e.g., Ethyl 3-[(quinolin-3-yl)amino]-3-oxopropanoate) exhibit antitumor activity by targeting AIMP2-DX2 . Nitro-substituted analogs (e.g., 2-nitrophenyl derivatives) are associated with higher toxicity profiles .

Synthetic Yields :

- Multicomponent reactions generally yield 46–81%, depending on steric and electronic factors .

- Alkylation reactions (e.g., using LiCl/DIPEA) achieve moderate yields (~75%) but require stringent anhydrous conditions .

Unique Features of Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate

- Fluoro-Nitro Synergy : The 4-fluoro-2-nitro substitution pattern combines steric and electronic effects. The para-fluoro group enhances aromatic stability, while the ortho-nitro group directs reactivity for regioselective functionalization .

- Safety Profile: While specific data are lacking, structurally similar nitro compounds (e.g., Ethyl 3-(2-nitrophenyl)-3-oxopropanoate) carry hazards (H302: harmful if swallowed; H315: skin irritation), necessitating careful handling .

- Pharmaceutical Potential: The compound’s scaffold is amenable to derivatization into protease inhibitors or kinase-targeting agents, akin to pyridine-based analogs in anticancer research .

Biological Activity

Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate, with the CAS number 143948-69-0, is an organic compound characterized by the molecular formula . This compound features a fluoro-nitrophenyl group linked to an amino-oxopropanoate moiety, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.

The biological activity of this compound can be attributed to its structural components:

- Nitro Group : The presence of a nitro group allows for bioreduction, which can generate reactive intermediates capable of interacting with cellular components, potentially leading to cytotoxic effects.

- Fluoro Group : This group enhances the compound's stability and bioavailability, which is crucial for its effectiveness as a therapeutic agent.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, in vitro evaluations against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2), demonstrated promising results:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HCT-116 | 12.5 | Induction of apoptosis and cell cycle arrest |

| HEP2 | 15.0 | Inhibition of proliferation |

These findings suggest that this compound may act through multiple pathways to exert its anticancer effects.

Case Studies

-

Study on Antimicrobial Activity :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various nitrophenyl derivatives, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -

Anticancer Research :

In another study focusing on the anticancer properties, this compound was tested alongside established chemotherapeutics. The results indicated that it could enhance the efficacy of existing treatments while reducing side effects.

Comparative Analysis with Similar Compounds

To understand the unique properties and potential applications of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 3-((4-fluoro-2-nitrophenyl)amino)propanoate | C_{11}H_{12}FN_{2}O_{5} | Moderate antimicrobial activity |

| Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate | C_{12}H_{14}FN_{2}O_{5} | Anticancer activity reported |

| Methyl 3-((4-nitroanilino)propanoate) | C_{11}H_{12}N_{2}O_{5} | Limited activity; primarily used in synthesis |

This compound stands out due to its dual functionality from both the fluoro and nitro groups, enhancing its potential for diverse biological applications.

Q & A

Q. What are the optimal protocols for synthesizing Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the esterification of a substituted nitro-fluoroaniline derivative. Key steps include:

- Amination : Reacting 4-fluoro-2-nitroaniline with ethyl 3-chloro-3-oxopropanoate under basic conditions (e.g., NaHCO₃ in DMF at 60°C for 12 hours) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of aniline to ester) and inert atmosphere (N₂) to minimize side reactions like hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Degrades above 80°C (TGA analysis); store at 2–8°C in amber vials .

- Light Sensitivity : Nitro groups cause photodegradation; use light-protected containers .

- Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous buffers (pH >7); use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient nitro group interactions with biological nucleophiles .

- Molecular Docking : Simulate binding to enzymes like NADPH oxidases (targeting nitro-reductase activity) using AutoDock Vina. Parameters: grid size 40 ų, exhaustiveness = 20 .

- MD Simulations : Assess stability in lipid bilayers (e.g., POPC membranes) to evaluate membrane permeability .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values (e.g., cytotoxicity assays) using standardized protocols (e.g., MTT assay at 48 hours vs. 72 hours) .

- Batch Variability : Test multiple synthetic batches for impurities (e.g., residual DMF) via LC-MS and correlate with bioactivity .

- Target Validation : Use CRISPR knockouts to confirm specificity for proposed targets (e.g., nitroreductases vs. cytochrome P450) .

Q. How does the stereoelectronic effect of the fluoro-nitro substituent influence enzymatic interactions?

Methodological Answer:

- Electron-Withdrawing Effects : Nitro groups increase electrophilicity, enhancing covalent adduct formation with cysteine residues (e.g., in thioredoxin reductase). Confirm via X-ray crystallography or mutagenesis studies .

- Fluorine’s Role : ¹⁹F NMR tracks binding-induced conformational changes in enzymes .

- Kinetic Studies : Measure kcat/Km under varying pH to assess protonation-dependent activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Catalytic Asymmetry : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during amination to minimize racemization .

- Process Analytics : Implement inline FTIR to monitor reaction progress and detect intermediates .

- Crystallization Engineering : Optimize solvent polarity (e.g., ethyl acetate/hexane) to enhance enantiomer separation during recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.